molecular formula C5H2BrClN4 B13657060 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B13657060
M. Wt: 233.45 g/mol
InChI Key: WWKYGAKMXHRFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyrazolo[3,4-b]pyrazine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs targeting various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyrazine
  • 3-Chloro-1H-pyrazolo[3,4-b]pyrazine
  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyrazine

Uniqueness

5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and drug discovery .

Properties

IUPAC Name

5-bromo-3-chloro-2H-pyrazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYGAKMXHRFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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